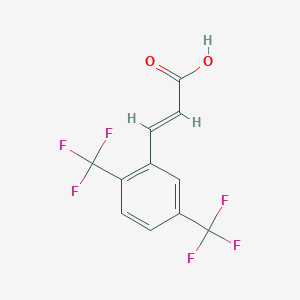

2,5-Bis(trifluoromethyl)cinnamic acid

描述

2,5-Bis(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C11H6F6O2. It is characterized by the presence of two trifluoromethyl groups attached to the phenyl ring of cinnamic acid. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(trifluoromethyl)cinnamic acid typically involves the reaction of 2,5-bis(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

化学反应分析

Types of Reactions: 2,5-Bis(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming hydrocinnamic acid derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted cinnamic acids, hydrocinnamic acids, and other derivatives with modified functional groups .

科学研究应用

Materials Science

Hydrophobic Probes:

2,5-Bis(trifluoromethyl)cinnamic acid has been employed as a hydrophobic probe to investigate interactions between hydrophobic guest molecules and polymers forming micelle cores. This application is crucial for understanding the behavior of drug delivery systems and other polymeric materials .

Photodimerization Studies:

Recent studies have utilized this compound in photodimerization experiments, where it was incorporated into potassium bromide pellets to assess its photochemical reactivity. The results indicated that the compound undergoes significant photodimerization under specific conditions, which can be harnessed for developing light-responsive materials .

Medicinal Chemistry

Antimicrobial Activity:

Research has shown that derivatives of this compound exhibit notable antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). Compounds derived from this acid were tested in vitro and demonstrated effective bacteriostatic and bactericidal activities .

| Compound | MIC (µM) | Activity |

|---|---|---|

| 2p | 0.29-2.34 | Strong inhibition against Mycobacterium marinum |

| 1j | 0.15-5.57 | Antistaphylococcal activity |

| 1o | 2.34-44.5 | Anti-enterococcal activity |

These findings suggest that the compound could be a valuable lead in developing new antimicrobial agents.

Photochemistry

Optical Spectroscopy:

The compound has been studied using optical spectroscopy to understand its behavior under UV light exposure. The photochemical reactions observed provide insights into how similar compounds might behave in various environmental conditions, which is essential for applications ranging from environmental monitoring to the development of UV-sensitive materials .

Case Study 1: Photodimerization in KBr Matrix

A study focused on the photodimerization of trans-3-(trifluoromethyl)cinnamic acid derivatives showed that when incorporated into a KBr matrix, the compound underwent nearly complete conversion to a photodimer. This method allowed for real-time monitoring of the reaction process, providing valuable data on the kinetics of photochemical reactions involving similar compounds .

Case Study 2: Antibacterial Efficacy

In another investigation, a series of anilides derived from 3-(trifluoromethyl)cinnamic acid were synthesized and tested against bacterial strains. The study highlighted the dual activity of certain derivatives as both cytotoxic and antibacterial agents, demonstrating their potential for therapeutic applications .

作用机制

The mechanism of action of 2,5-Bis(trifluoromethyl)cinnamic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways .

相似化合物的比较

- 3,5-Bis(trifluoromethyl)cinnamic acid

- 2-(Trifluoromethyl)cinnamic acid

- 3-(Trifluoromethyl)cinnamic acid

Comparison: 2,5-Bis(trifluoromethyl)cinnamic acid is unique due to the presence of two trifluoromethyl groups at the 2 and 5 positions on the phenyl ring. This structural feature imparts distinct chemical and physical properties, such as increased stability and reactivity compared to its mono-substituted counterparts. The presence of two trifluoromethyl groups also enhances its lipophilicity, making it more effective in certain biological and industrial applications .

生物活性

2,5-Bis(trifluoromethyl)cinnamic acid is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, antimicrobial effects, cytotoxicity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features two trifluoromethyl groups attached to a cinnamic acid backbone. This unique structure enhances its electron-withdrawing properties, which can influence its reactivity and biological activity.

| Property | Description |

|---|---|

| CAS Number | 312619-48-0 |

| Molecular Formula | C16H12F6O2 |

| Structural Features | Two trifluoromethyl groups on a cinnamic backbone |

| Unique Properties | Enhanced solubility and reactivity due to trifluoromethyl groups |

Enzyme Interaction

This compound interacts with various enzymes and proteins, influencing metabolic pathways. It has been shown to inhibit certain enzymes involved in metabolic processes, affecting overall metabolic flux. The interactions are primarily mediated through non-covalent bonds such as hydrogen bonding and hydrophobic interactions.

Cellular Effects

The compound modulates cell signaling pathways, impacting gene expression and cellular metabolism. Notably, it inhibits the proliferation of cancer cells by disrupting key signaling pathways associated with cell growth and survival. This action highlights its potential as an anticancer agent.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against various pathogens:

- Bacterial Activity : The compound exhibits significant antibacterial properties against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) range from 0.15 to 5.57 µM for effective compounds derived from this structure .

- Mycobacterial Activity : It also shows activity against Mycobacterium smegmatis and M. marinum, with MICs ranging from 0.29 to 2.34 µM for certain derivatives .

Table: Antimicrobial Efficacy of this compound Derivatives

| Pathogen | MIC (µM) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.15 - 5.57 | Antibacterial |

| Methicillin-resistant S. aureus (MRSA) | 0.15 - 5.57 | Antibacterial |

| Mycobacterium smegmatis | 9.36 - 51.7 | Antibacterial |

| M. marinum | 0.29 - 2.34 | Antibacterial |

Cytotoxicity Studies

Cytotoxicity assays conducted on human monocytic leukemia cell lines (THP-1) revealed that most derivatives of this compound exhibited low cytotoxic effects, except for compound 2p which demonstrated dual activity (cytotoxic and antibacterial) . This indicates a promising therapeutic window for further development.

Table: Cytotoxicity Results of Selected Compounds

| Compound | IC50 (µM) | Cytotoxic Effect |

|---|---|---|

| Compound 1j | >20 | Low cytotoxicity |

| Compound 1o | >20 | Low cytotoxicity |

| Compound 2p | <10 | Significant cytotoxicity |

Therapeutic Applications

Given its biological activities, this compound is being investigated for various therapeutic applications:

- Antimicrobial Agents : Its potent activity against resistant bacterial strains positions it as a candidate for developing new antibiotics.

- Anticancer Therapeutics : The ability to inhibit cancer cell proliferation suggests potential use in oncology.

- Inflammation Modulation : Some studies indicate that this compound may also possess anti-inflammatory properties through modulation of NF-κB activity .

Case Studies

- A study evaluated the antimicrobial properties of various cinnamic acid derivatives including this compound against clinical isolates of MRSA and found that certain derivatives exhibited comparable or superior efficacy to existing antibiotics .

- Another research focused on the structure-activity relationship (SAR) of cinnamic acid derivatives indicated that the introduction of trifluoromethyl groups significantly enhances antibacterial activity while maintaining low cytotoxicity levels .

属性

IUPAC Name |

(E)-3-[2,5-bis(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F6O2/c12-10(13,14)7-2-3-8(11(15,16)17)6(5-7)1-4-9(18)19/h1-5H,(H,18,19)/b4-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSTZFZJTSGSPPB-DAFODLJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C=CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C(F)(F)F)/C=C/C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501199588 | |

| Record name | (2E)-3-[2,5-Bis(trifluoromethyl)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501199588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312619-48-0 | |

| Record name | (2E)-3-[2,5-Bis(trifluoromethyl)phenyl]-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312619-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-[2,5-Bis(trifluoromethyl)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501199588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。